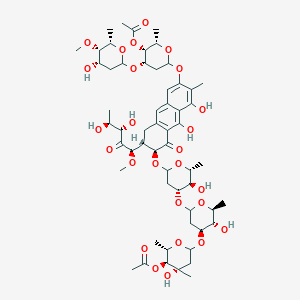
甲基α-D-葡萄糖苷
描述
Synthesis Analysis
Methyl alpha-D-glucopyranoside has been synthesized through various methods, with a notable approach involving the conversion from methyl (R)- and (S)-(2-furyl)glycolates to the title compounds through a series of steps without changing the configuration of the asymmetric center. This process highlights the stereoselective synthesis, showcasing the intricate methods employed to obtain this compound (Achmatowicz & Bielski, 1977).
Molecular Structure Analysis
The molecular structure of methyl alpha-D-glucopyranoside has been analyzed through various techniques, including X-ray crystallography. These studies have provided detailed insights into the hydrogen bonding and glycosidic torsion angles, furthering our understanding of its structural characteristics (Neuman et al., 1980).
Chemical Reactions and Properties
Methyl alpha-D-glucopyranoside undergoes various chemical reactions, including epimerization under mild basic conditions, demonstrating its reactive nature and the potential for creating diverse derivatives (Allevi et al., 1989). Its interaction with proteins and enzymes has also been studied, showing its relevance in biological systems (Brewer et al., 1973).
科学研究应用
Conformational Analysis : It's used in studies to analyze the conformational aspects of beta-linked glucobioses (Olsson, Serianni, & Stenutz, 2008).
Study of Glycoside Reactivity : Research has been conducted to understand how conformation affects the reactivity of glycosides, especially in glucose's highly reactive (1)C(4) conformation (McDonnell et al., 2004).
Bacterial Uptake Studies : Methyl alpha-D-glucopyranoside has been utilized in studies to examine how Escherichia coli K12 takes up this compound, influenced by respiration (Hernandez-Asensio, Ramírez, & del Campo, 1975).
Synthesis of Oligosaccharides : It plays a role in synthesizing methyl alpha-D-glucooligosaccharides using dextransucrase from Leuconostoc mesenteroides (Gómez de Segura et al., 2006).
Lipopolysaccharide Components Identification : Methyl alpha-D-glucopyranoside aids in the mass-spectrometric identification of Rhizobium lipopolysaccharide components (Hollingsworth, Hrabak, & Dazzo, 1986).
Glucose Sensing by Neuroendocrine Cells : It triggers GLP-1 secretion and electrical activity in GLUTag cells, suggesting a novel mechanism for glucose sensing (Gribble, Williams, Simpson, & Reimann, 2003).
Development of Antibacterial Agents : This compound shows potential as a source for developing new antibacterial agents against various pathogenic organisms (Kawsar et al., 2015).
Fetal Kidney Research : Its concentration in fetal rat kidneys varies and is influenced by sodium concentration (Leliévre-Pégorier & Geloso, 1980).
Study of Polysaccharides and Epichlorohydrin Reactions : Methyl alpha-D-glucopyranoside derivatives are model substances for understanding reactions between polysaccharides and epichlorohydrin (Holmberg, Lindberg, & Lindqvist, 1994).
Antibacterial and Antifungal Activity Screening : This compound has been shown to exhibit promising antibacterial and antifungal activity in in vitro screening studies against human pathogens and fungal phytopathogens (Kawsar et al., 2012).
Active Sugar Transport System in Kidney Epithelial Cells : Methyl alpha-D-glucopyranoside is involved in demonstrating the Na+ gradient-stimulated active sugar transport system in kidney epithelial cells (Lever, 1982).
Prevention of Urinary Tract Infections : Methyl alpha-D-mannopyranoside, a related compound, can prevent infection of the urinary tract in mice with Escherichia coli by blocking bacterial adherence (Aronson et al., 1979).
Potential in Cardiovascular Disease Treatment : Methyl 3-O-nitro-alpha-D-glucopyranoside has potential biological activity against cardiovascular diseases (Gubica et al., 2014).
Inhibitor Development : Methyl alpha-D-glucopyranoside derivatives might be used as potential inhibitors with antibacterial and antifungal activities for future studies (Ferdous & Kawsar, 2021).
Concanavalin A Binding Studies : Alpha-methyl-D-glucopyranoside binds to concanavalin A, revealing its 3-dimensional orientation relative to the transition metal site in the protein (Brewer, Sternlicht, Marcus, & Grollman, 1973).
Placental Transport in Malnutrition : In malnourished rats, there was a reduction in the amount of glucose and methyl alpha-D-glucopyranoside transported into the fetuses per gram of placental tissue per minute (Rosso, 1977).
Study on Escherichia coli Respiration : Respiration inhibits the initial rate of methyl alpha-D-glucopyranoside uptake by Escherichia coli, mediated by the energy-rich state of the membrane (Campo, Hernandez-Asensio, & Ramírez, 1975).
Tumor Cell Proliferation Inhibition : The glycosylated form of ergosterol peroxide, which includes methyl alpha-D-glucopyranoside, inhibits tumor cell proliferation (Bok et al., 1999).
Glucose Permease System in Bacteria : This compound is related to the glucose permease system in bacteria like Salmonella typhimurium and Escherichia coli, which has an exit reaction dependent on metabolic energy and a separate entrance reaction (Hoffee, Englesberg, & Lamy, 1964).
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-ZFYZTMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026605 | |
| Record name | Methyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |
| Record name | alpha-Methylglucoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl alpha-D-glucopyranoside | |
CAS RN |
97-30-3 | |
| Record name | Methyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCF122NF3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)









